Product packaging for Benzofuran-4-carbonitrile(Cat. No.:CAS No. 95333-17-8)

Benzofuran-4-carbonitrile

Cat. No.: B1281937
CAS No.: 95333-17-8
M. Wt: 143.14 g/mol
InChI Key: VCQONKRSTAUGEP-UHFFFAOYSA-N
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Description

Benzofuran-4-carbonitrile (CAS 95333-17-8) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzofuran heterocycle, a privileged scaffold extensively found in biologically active natural products and synthetic materials . The core benzofuran structure is known to display a diverse array of pharmacological activities, making it a vital skeleton for developing new therapeutic agents . This compound serves as a versatile synthetic intermediate for constructing more complex molecules. Researchers utilize it to explore structure-activity relationships (SAR), particularly in developing novel antimicrobial and anticancer agents . The benzofuran scaffold has demonstrated remarkable potential as a source for DNA gyrase inhibitors targeting Mycobacterium tuberculosis and exhibits promising anti-breast cancer activity . Its intrinsic modifiability, bioavailability, and target diversity make it a compelling subject for investigative chemistry . Applications: This product is intended for use in pharmaceutical R&D, including as a building block for synthesizing potential antimicrobials and enzyme inhibitors . It is also suitable for method development in analytical chemistry and as a standard in mass spectrometry studies . Safety and Handling: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO B1281937 Benzofuran-4-carbonitrile CAS No. 95333-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQONKRSTAUGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313266
Record name 4-Benzofurancarbonitrile
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Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95333-17-8
Record name 4-Benzofurancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95333-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzofurancarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Benzofuran 4 Carbonitrile and Its Derivatives

Strategies for Benzofuran (B130515) Ring Construction

The construction of the benzofuran ring can be achieved through various intramolecular and intermolecular cyclization strategies. bohrium.commdpi.com Transition metals, particularly palladium and copper, have emerged as powerful catalysts in these transformations, enabling the formation of carbon-carbon and carbon-oxygen bonds with high selectivity. bohrium.com

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in constructing the benzofuran ring is well-established. acs.orgscielo.org.mx These methods often involve the coupling of appropriately substituted phenols and alkynes or the intramolecular cyclization of precursors containing both an aryl halide and an alkene or alkyne moiety. scielo.org.mxresearchgate.net

The intramolecular Heck reaction is a powerful tool for the formation of cyclic compounds, including benzofurans. acs.orgwikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org The process typically begins with the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene into the newly formed carbon-palladium bond. wikipedia.org Subsequent β-hydride elimination regenerates the palladium catalyst and yields the cyclized product. nih.gov

A novel approach for the synthesis of 2-substituted-3-functionalized benzofurans utilizes an intramolecular Heck reaction as a key step. acs.org This strategy has been successfully applied to the enantioselective total synthesis of natural products like Daphnodorin B. acs.org

Table 1: Key Features of Intramolecular Heck Reaction for Benzofuran Synthesis
FeatureDescriptionReference
Reaction TypeIntramolecular coupling of an aryl/vinyl halide and an alkene. wikipedia.org
CatalystPalladium(0) complexes. wikipedia.org
Key StepsOxidative addition, migratory insertion, β-hydride elimination. nih.govwikipedia.org
ApplicationsSynthesis of carbocyclic and heterocyclic compounds, including functionalized benzofurans. acs.orgwikipedia.org

The Sonogashira coupling reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a versatile method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of benzofuran precursors. For instance, the coupling of an o-iodophenol with a terminal alkyne generates a 2-(alkynyl)phenol intermediate, which can then undergo intramolecular cyclization to form the benzofuran ring. rsc.orgmdpi.com

This strategy has been employed in the synthesis of various natural products containing the benzofuran moiety. rsc.org The use of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in conjunction with a copper(I) co-catalyst like CuI, is common. rsc.org The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. acs.org

Table 2: Typical Conditions for Sonogashira Coupling in Benzofuran Synthesis
ComponentExampleReference
Palladium CatalystPd(PPh₃)₂Cl₂, Pd(PPh₃)₄ rsc.orgmdpi.com
Copper Co-catalystCuI rsc.orgmdpi.com
Base/SolventTriethylamine, Pyrrolidine acs.orgwikipedia.org
Substrateso-halophenols and terminal alkynes researchgate.netrsc.org

Palladium-catalyzed oxidative coupling reactions offer another avenue for benzofuran synthesis. These reactions often involve the formation of a palladacycle intermediate followed by reductive elimination to furnish the desired product. For example, the reaction of o-cinnamyl phenols can undergo oxidative cyclization catalyzed by Pd(II) complexes to yield 2-benzyl benzofurans. mdpi.com

The mechanism can involve an initial oxidative addition or C-H activation step, followed by cyclization and subsequent reductive elimination. nih.govacs.org In some cases, an oxidant like copper(II) triflate is used to facilitate the regeneration of the active palladium catalyst. acs.org This strategy allows for the construction of the benzofuran ring through the formation of both a C-C and a C-O bond in a cascade manner. mdpi.com

Direct C-H activation has emerged as a powerful and atom-economical strategy in organic synthesis. researchgate.net Palladium-catalyzed C-H activation/functionalization reactions provide a direct route to benzofurans, avoiding the need for pre-functionalized starting materials. acs.orgrsc.org For instance, the reaction of 2-hydroxystyrenes with iodobenzenes in the presence of a palladium catalyst can lead to the formation of benzofurans through a C-H activation/oxidation tandem reaction. rsc.org

Enantioselective C-H activation has also been achieved, leading to the synthesis of chiral benzofuranones. acs.org These reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle and utilize chiral ligands to induce stereoselectivity. acs.org Rhodium catalysts have also been employed in C-H activation strategies for the synthesis of substituted benzofurans. nih.govacs.org

Copper-Catalyzed Synthetic Routes

Copper catalysis provides a valuable alternative and sometimes complementary approach to palladium for the synthesis of benzofurans. nih.govacs.org Copper-catalyzed reactions are often cost-effective and can exhibit unique reactivity patterns.

One common strategy involves the intramolecular C-O bond formation from a suitable precursor. For example, the copper-catalyzed cyclization of o-halobenzyl ketones is a known method for preparing 2-arylbenzofurans. mdpi.com Copper iodide (CuI) is a frequently used catalyst in these transformations. mdpi.com

Furthermore, copper catalysts can promote domino reactions, such as the hydration/annulation of 2-fluorophenylacetylene derivatives to afford benzofurans. mdpi.com Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes also provides a direct, one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. rsc.org A recent development in this area is the copper-catalyzed cascade synthesis of 2-aryl-3-cyanobenzofurans. acs.org

Table 3: Examples of Copper-Catalyzed Benzofuran Synthesis
Starting MaterialsCatalyst SystemProduct TypeReference
o-halobenzyl ketonesCopper catalyst2-arylbenzofurans mdpi.com
2-fluorophenylacetylene derivativesCuI, KOH, H₂O, KIBenzofurans mdpi.com
Phenols and alkynesCopper catalyst, O₂Polysubstituted benzofurans rsc.org
o-hydroxy-β-chloro-α,β-unsaturated nitriles and arylboronic acidsCopper catalyst2-aryl-3-cyanobenzofurans acs.org
Cyclization and Oxidation Reactions

The formation of the benzofuran ring system frequently involves a key cyclization step followed by an oxidation or aromatization event. A common strategy is the oxidative cyclization of ortho-hydroxystilbenes. This transformation can be mediated by hypervalent iodine reagents, such as (diacetoxyiodo)benzene, which facilitate the ring closure to yield 2-arylbenzofurans. organic-chemistry.org

Another prominent method involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. researchgate.net This one-pot procedure proceeds through a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an oxidative cyclization, using molecular oxygen as the oxidant. researchgate.net For the synthesis of a 4-cyano substituted benzofuran, a starting material like 2-allyl-3-cyanophenol could potentially undergo isomerization to a propenylphenol, followed by an oxidative ring-closing reaction.

Palladium catalysis is also employed in oxidative annulation reactions. For instance, o-cinnamyl phenols can be generated in situ via Friedel-Crafts alkylation and then undergo a Pd(II)-catalyzed oxidative cyclization to form 2-benzyl benzofurans. uniroma1.it

Table 1: Examples of Cyclization and Oxidation Reactions for Benzofuran Synthesis

Starting Material(s) Catalyst/Reagent Key Transformation Product Type Reference
o-Hydroxystilbenes PhI(OAc)₂ Oxidative Cyclization 2-Arylbenzofurans organic-chemistry.org
Phenols and Alkynes Copper Catalyst, O₂ Nucleophilic Addition/Aerobic Oxidative Cyclization Polysubstituted Benzofurans researchgate.net
Benzothiophene derivative, Copper Acetate Copper Catalyst Radical Transfer, Cyclization, Oxidation Benzofuran derivatives nih.govacs.org
Ligand-Promoted Transformations

In transition-metal-catalyzed syntheses of benzofurans, ligands play a critical role in controlling the reaction's efficiency and selectivity. The choice of ligand can influence the coordination environment of the metal center, thereby directing the course of the reaction. nih.govacs.org

For example, in palladium-catalyzed reactions, ligands such as phosphines or N-heterocyclic carbenes (NHCs) are crucial. Sun's group reported a palladium-catalyzed synthesis using tricyclohexylphosphine (B42057) (PCy₃) as a ligand for the reaction between N-tosylhydrazones and iodobenzene-joined alkynes. acs.org In another instance, 1,10-phenanthroline (B135089) was used as an effective additive and catalyst in a palladium-promoted reaction between coumarins and imidazo[1,2-a]pyridines to yield benzofuran derivatives. nih.gov

A ligand-controlled method was developed for the selective synthesis of indoles and benzofurans from secondary anilines, where the product ratio could be tuned by the choice of ligand, such as mono-protected amino acid (MPAA) ligands. nih.gov This highlights the power of ligands to mediate reaction pathways, potentially enabling the selective synthesis of benzofuran-4-carbonitrile from appropriately substituted anilines.

Table 2: Role of Ligands in Benzofuran Synthesis

Metal Catalyst Ligand Reaction Type Function of Ligand Reference
Palladium Tricyclohexylphosphine (PCy₃) Coupling/Cyclization Enhances catalytic activity and stability acs.org
Palladium(II) Acetate 1,10-Phenanthroline Ring Formation Acts as an additive and catalyst nih.gov
Palladium MPAA Ligands Selective Annulation Controls selectivity between indole (B1671886) and benzofuran products nih.gov

Nickel-Catalyzed Approaches

Nickel catalysis has emerged as a cost-effective and efficient alternative to more expensive noble metals for constructing benzofuran rings. thieme.de These methods often involve the intramolecular nucleophilic addition of an aryl halide to a ketone or alkyne. acs.orgthieme.de

In 2021, Zhu and Deng reported a nickel-catalyzed intramolecular nucleophilic addition reaction for synthesizing 3-aryl benzofurans. thieme.de This approach demonstrated good functional group tolerance, accommodating both electron-donating and electron-withdrawing groups. thieme.de The reaction typically employs a nickel catalyst like Ni(OTf)₂ in combination with a ligand such as 1,10-phenanthroline. researchgate.net Such a strategy could be adapted for this compound synthesis, starting from a precursor like 2-halo-3-cyanophenyl ketone. The nickel catalyst provides the necessary activation energy for the intramolecular nucleophilic addition, leading to the cyclized product. acs.orgresearchgate.net

Table 3: Nickel-Catalyzed Synthesis of Benzofurans

Starting Material Type Nickel Catalyst Ligand Solvent Product Type Reference
Aryl Halides and Ketones Not specified Not specified Not specified 3-Aryl Benzofurans thieme.de

Free Radical Cyclization Cascades

Free radical cyclization offers a powerful method for constructing complex polycyclic systems, including the benzofuran core. rsc.org These reactions are typically initiated by the generation of a radical species, which then undergoes an intramolecular cyclization onto an alkyne or alkene.

One approach involves the manganese(III) acetate-mediated radical cyclization of 1,3-dicarbonyl compounds with alkynes. researchgate.net Another strategy utilizes visible-light-induced radical reactions. The Hashmi group reported a method where photoactivated gold-complexes promote the homolytic cleavage of the C-I bond in aryl iodides. nih.govmdpi.com The resulting aryl radical undergoes a 5-exo cyclization onto a tethered alkyne, eventually leading to substituted benzofurans. nih.govmdpi.com This methodology could be applied to a substrate like 1-iodo-2-(prop-2-yn-1-yloxy)-3-cyanobenzene to generate the this compound skeleton.

Table 4: Free Radical Cyclization for Benzofuran Synthesis

Radical Source/Initiator Substrate Type Key Step Conditions Product Reference
Manganese(III) Acetate 1,3-Dicarbonyls, Alkynes Mn(III)-mediated cyclization Acetic acid, 80°C Furan (B31954) derivatives researchgate.net
Visible Light, Au-complex Aryl Iodides with Alkyne 5-exo radical cyclization Blue LEDs, MeCN gem-diboronated heterocycles nih.govmdpi.com

Photochemical Synthesis Routes

Photochemical methods represent a green and efficient approach to organic synthesis. rsc.org Light-induced reactions can be used to construct the benzofuran ring, often with high selectivity and fewer by-products. rsc.org

One such method is the intramolecular photochemical Wittig reaction. This process involves the photochemical generation of an ylide intermediate which then undergoes cyclization to form the benzofuran ring. rsc.org While this method can be clean, the reported yields are sometimes relatively low. rsc.org

Another photochemical strategy involves photoinduced electron transfer (eT) reactions. This can be used for the intramolecular cyclization of appropriately substituted precursors to form a new C-O bond via a radical pathway, leading to the synthesis of dibenzofurans and related structures. acs.org These light-mediated reactions offer unique pathways for bond formation under mild conditions. researchgate.net

Table 5: Photochemical Approaches to Benzofuran Synthesis

Method Key Intermediate/Process Conditions Advantage Reference
Intramolecular Photochemical Wittig Reaction Photochemically generated ylide Photochemical reaction Fewer by-products, green chemistry rsc.org
Photoinduced Electron Transfer (eT) Radical cation/anion Irradiation (hv) Forms C-O bond via radical pathway acs.org

Acid-Catalyzed Cyclization Reactions

Acid-catalyzed cyclization is a classical and widely used method for synthesizing the benzofuran scaffold. rsc.org These reactions typically involve the intramolecular cyclization of precursors such as acetals, α-aryloxyketones, or o-alkenyl phenols under acidic conditions. nih.govwuxiapptec.com

A common approach is the PPA (polyphosphoric acid) catalyzed cyclization of an acetal (B89532). wuxiapptec.com The mechanism involves protonation of the acetal, elimination of methanol (B129727) to form an oxonium ion, followed by nucleophilic attack from the aromatic ring to close the furan ring. wuxiapptec.com Other acids like methanesulfonic acid can also be used to promote the cyclization of O-arylhydroxylamines with ketones. organic-chemistry.org Boron trifluoride diethyl etherate has been employed to promote a Domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds, leading to benzofuran derivatives. nih.gov

For the synthesis of this compound, a potential precursor would be a 2-cyanophenoxy acetal or ketone, which upon treatment with a strong acid, would undergo cyclization to form the desired product.

Table 6: Acid-Catalyzed Benzofuran Synthesis

Starting Material Acid Catalyst Key Step Product Type Reference
Acetal of an Aryl Ether Polyphosphoric Acid (PPA) Intramolecular Cyclization Benzofuran core wuxiapptec.com
2,4-Diyn-1-ols and Dicarbonyls Boron Trifluoride Diethyl Etherate Domino Reaction/Benzannulation Substituted Benzofurans nih.gov
Benzoquinones Acetic Acid Ring Opening/Lactonization Benzofuran derivatives nih.gov

Wittig Reaction and its Variations for Benzofuran Formation

The Wittig reaction, renowned for its ability to form alkenes, can also be adapted for the synthesis of heterocycles like benzofurans through an intramolecular variation. masterorganicchemistry.compearson.com This approach typically involves the formation of an o-acyloxybenzylidene phosphorane, which then undergoes an intramolecular condensation to form the furan ring. jocpr.com

The general process starts with the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.com For intramolecular synthesis, the ylide and the carbonyl group are part of the same molecule. Liou et al. demonstrated the synthesis of alkenyl-substituted benzofuran derivatives using a phosphine-catalyzed Wittig reaction starting from o-acylated nitrostyrenes. acs.org The key intermediate, a phosphonium ylide, cyclizes by attacking an ester or ketone carbonyl group within the same molecule, leading to the formation of an oxaphosphetane intermediate which then collapses to form the benzofuran ring and triphenylphosphine (B44618) oxide. masterorganicchemistry.compearson.com

A one-pot synthesis of functionalized benzofurans has been developed involving acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst, showcasing a variation of the Wittig strategy. organic-chemistry.org

Table 7: Benzofuran Synthesis via Wittig Reaction

Reaction Type Key Intermediate Reagents Key Features Reference
Intramolecular Wittig Reaction o-Acyloxybenzylidene phosphorane Base, Toluene Intramolecular condensation jocpr.com
Phosphine-Catalyzed Wittig Reaction Phospha-Michael adduct Phosphine oxide, PhSiH₃ Domino reaction from o-acylated nitrostyrenes acs.org

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes by combining multiple reaction steps into a single operation. researchgate.netrsc.org Several innovative one-pot methodologies have been developed for the synthesis of benzofuran derivatives, some of which are adaptable for producing nitrile-substituted analogues like this compound.

A notable one-pot approach involves the reaction of salicylaldehydes, secondary amines, and alkynes catalyzed by copper iodide nanoparticles. researchgate.net This three-component coupling reaction provides a green and effective route to 2,3-disubstituted benzo[b]furans. researchgate.net Another strategy employs the reaction of substituted amines, salicylaldehydes, and calcium carbide (to generate alkynes in situ) in the presence of copper bromide, yielding amino-substituted benzofuran skeletons in high yields. nih.gov Furthermore, a two-step, one-pot synthesis of 3-cyanobenzofurans has been achieved from 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles and benzyl (B1604629) carbamate, followed by a copper-catalyzed cyclization. acs.org This method has demonstrated good to high yields for a variety of substituted benzofurans. acs.org

Electrochemical methods also present a catalyst-free and environmentally friendly one-pot synthesis pathway. The electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of nucleophiles like cyanoacetates can produce benzofuran derivatives through a 1,4-Michael-type addition reaction. archivepp.com This approach is lauded for its simplicity and use of electricity as a clean reagent. archivepp.com

MethodologyReactantsCatalyst/ReagentsKey FeaturesReference
Three-component couplingSalicylaldehydes, secondary amines, alkynesCopper iodide nanoparticlesGreen and effective for 2,3-disubstituted benzofurans. researchgate.net
Three-component reactionSubstituted amines, salicylaldehydes, calcium carbideCopper bromide, sodium carbonateHigh yields of amino-substituted benzofurans. nih.gov
Two-step, one-pot synthesis2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles, benzyl carbamateCopper(I) iodide, L-proline, Sodium hydrideGood to high yields for 3-cyanobenzofurans. acs.org
Electrochemical synthesisN,N,N',N'-Tetramethyl-benzene-1,4-diamine, cyanoacetatesNone (electricity)Catalyst-free, fast, and clean. archivepp.com

Introduction of the Nitrile Group at the 4-Position

The introduction of a nitrile group at the C4 position of the benzofuran ring is a crucial step in the synthesis of this compound. Various cyanation methods have been explored for aryl halides and other precursors.

A common strategy involves the palladium-catalyzed cyanation of a 4-halo-benzofuran derivative. Modern methods have been developed that allow for these reactions to occur under mild conditions. For instance, a palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been reported to proceed at room temperature to 40 °C using low catalyst loadings. acs.org Zinc cyanide is often used as the cyanide source due to its lower toxicity compared to alkali metal cyanides. acs.org

Another approach involves the substitution of an iodine atom. For example, the synthesis of benzofuran-7-carbonitrile (B2455239) was achieved by treating the corresponding 7-iodo-benzofuran with a cyano group source in DMF at elevated temperatures. mdpi.com While this example is for the 7-position, the principle can be applied to the 4-position as well. The synthesis of 3-hydroxy-4-iodobenzonitrile (B2736896) has been achieved through the selective de-iodination of a per-iodinated phenol, which can then serve as a precursor for further elaboration into the benzofuran ring. nih.gov

Ruthenium-catalyzed cyanation reactions have also emerged as a viable option for introducing nitrile groups onto arenes and heteroarenes with high chemo- and site-selectivity. d-nb.info

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. tandfonline.comresearchgate.net In the context of this compound synthesis, this involves the use of environmentally benign solvents, catalysts, and energy sources.

One key aspect of green chemistry is the use of safer solvents. elsevier.es Research has focused on replacing hazardous solvents like pyridine (B92270) and DMF with greener alternatives. researchgate.netelsevier.es For instance, the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, has been reported for the one-pot synthesis of benzofuran derivatives. acs.org DES are biodegradable, have low toxicity, and can enhance reaction rates. acs.org Water is also considered a green solvent, and electrochemical syntheses of benzofurans have been successfully performed in aqueous media. archivepp.comresearchgate.net

Catalyst selection is another critical area. The use of non-toxic and recyclable catalysts is a core principle. Copper-based catalysts are often preferred over more toxic heavy metals. nih.govacs.org Furthermore, catalyst-free methods, such as certain electrochemical and microwave-assisted reactions, represent a significant advancement in green synthesis. archivepp.comresearchgate.netthieme-connect.com Microwave irradiation can accelerate reactions, leading to shorter reaction times and increased energy efficiency. researchgate.net

The development of one-pot and multicomponent reactions also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste generation, and improving atom economy. nih.govresearchgate.net

Green Chemistry PrincipleApplication in Benzofuran SynthesisExamplesReference
Use of Safer SolventsReplacement of hazardous solvents with environmentally friendly alternatives.Deep eutectic solvents (e.g., choline chloride-ethylene glycol), water. researchgate.netacs.org
Use of Safer CatalystsEmploying less toxic and recyclable catalysts.Copper-based catalysts, catalyst-free electrochemical methods. nih.govresearchgate.netacs.org
Energy EfficiencyUtilizing energy-efficient reaction conditions.Microwave-assisted synthesis. thieme-connect.comresearchgate.net
Waste PreventionDesigning synthetic routes that minimize byproducts.One-pot and multicomponent reactions. nih.govresearchgate.net

Scale-Up Synthesis and Industrial Relevance

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. google.com Key considerations include the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of the process, and the ease of purification.

A patent for the synthesis of 4-benzofuran-carboxylic acid, a related compound, highlights a method designed for industrial scale-up. google.com This process was developed to be simple and transposable to an industrial setting, particularly for the pharmaceutical industry. google.com The synthesis of a highly functionalized benzofuran for a potential HCV inhibitor, BMS-929075, involved a telescoped process to improve efficiency on a multigram scale. acs.org

For industrial applications, one-pot procedures are highly desirable as they reduce the number of unit operations, leading to lower capital and operational costs. The ability to perform a synthesis on a gram-scale is often a key indicator of its potential for industrial application. nih.govacs.org For instance, a novel copper-catalyzed methodology for obtaining benzofuran derivatives has been demonstrated on a gram-scale. nih.gov

The choice of reagents and catalysts is also critical. For example, while thallium salts can be effective in certain iodination reactions, their high toxicity makes them unsuitable for large-scale production. nih.gov Similarly, the cost of catalysts like palladium needs to be carefully considered, and the development of highly efficient catalytic systems with low catalyst loadings is crucial for economic viability. acs.orgelsevier.es

Chemical Reactivity and Transformations of Benzofuran 4 Carbonitrile

Functionalization Reactions of the Benzofuran (B130515) Core

The benzofuran core of benzofuran-4-carbonitrile is amenable to various functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

One common strategy for the synthesis of the this compound scaffold itself involves the cyclization of appropriately substituted precursors. For instance, the coupling of 3-bromophenol (B21344) with 1-bromo-2,2-diethoxyethane can be followed by cyclization using polyphosphoric acid. acs.org This process, however, often yields a mixture of 4-bromo and 6-bromobenzofuran (B120239) isomers which can be challenging to separate. acs.org A subsequent cyanation step, replacing the bromine with a nitrile group, facilitates the separation of this compound from its isomer. acs.org

Further functionalization can be achieved through reactions targeting the aromatic ring. For example, 4-bromo-benzofuran can be converted to this compound by refluxing with copper(I) cyanide in anhydrous DMF. google.com This highlights a direct method to introduce the carbonitrile group onto a pre-existing benzofuran ring system.

Reactions Involving the Nitrile Group

The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this scaffold.

A primary transformation of the nitrile group is its reduction. The nitrile can be reduced to a primary amine, which can then undergo further reactions. For instance, the resulting amine can be protected with a tert-butyloxycarbonyl (Boc) group, a common strategy in multi-step organic synthesis. acs.org

Hydrolysis of the nitrile group offers another important synthetic route. Under acidic conditions, the nitrile can be converted to a carboxylic acid or an amide. For example, the nitrile group of a substituted this compound can be hydrolyzed in the presence of acid and water to yield the corresponding amide.

Regioselective Transformations and Mechanistic Studies

The regioselectivity of reactions involving this compound is a critical aspect of its synthetic utility, enabling the controlled introduction of functional groups at specific positions on the heterocyclic core.

The synthesis of this compound from 4-bromobenzofuran (B139882) demonstrates a regioselective cyanation at the C4 position. acs.orggoogle.com This selectivity is dictated by the position of the bromine atom on the starting material. The synthesis of the precursor itself, through the cyclization of 3-bromophenol, leads to a mixture of 4- and 6-bromo isomers, indicating a lack of complete regioselectivity in the cyclization step. acs.org However, the subsequent separation of this compound from the isomeric mixture allows for the isolation of the desired regioisomer for further transformations. acs.org

Mechanistic studies often focus on understanding the factors that govern the regioselectivity of these reactions. Domino transformations, for example, have been utilized in the synthesis of this compound, suggesting a cascade of reactions where the regiochemical outcome of each step influences the final product. thieme-connect.de

Derivatization Strategies for Enhanced Bioactivity

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. lookchem.comepo.org Its derivatization allows for the fine-tuning of pharmacological properties.

A notable application of this compound is in the development of estrogenic agents. epo.org For example, 5-Methoxy-2-(4-methoxyphenyl)-benzofuran-4-carbonitrile has been synthesized and subsequently demethylated to produce a derivative with potential estrogen receptor modulating activity. epo.org

Furthermore, derivatives of this compound have been investigated as inhibitors of diapophytoene desaturase (CrtN), an enzyme involved in the biosynthesis of staphyloxanthin in Staphylococcus aureus. acs.org The synthesis of these inhibitors often involves the reduction of the nitrile group, followed by the introduction of various substituents to explore structure-activity relationships and enhance oral bioavailability. acs.org The replacement of a naphthalenyl ring with the benzofuran scaffold in a lead compound led to an increase in water solubility, a desirable property for drug candidates. acs.org

The versatility of this compound is further demonstrated in its use as a precursor for PRC2 inhibitors. google.com In these syntheses, the this compound is hydrogenated and the resulting amine is used as a handle for further derivatization. google.com

The following table provides an interactive overview of the derivatization of this compound and the corresponding biological activities.

Starting Material Transformation Resulting Derivative Class Targeted Biological Activity
5-Methoxy-2-(4-methoxyphenyl)-benzofuran-4-carbonitrileDemethylationHydroxylated BenzofuransEstrogenic Agents epo.org
This compoundReduction, N-alkylation/acylationSubstituted AminobenzofuransDiapophytoene Desaturase (CrtN) Inhibitors acs.org
This compoundHydrogenation, further derivatizationSubstituted TetrahydrobenzofuransPRC2 Inhibitors google.com
4-Bromo-benzofuranCyanationThis compoundIntermediate for 5-HT2C Receptor Agonists google.comepo.org

Medicinal Chemistry and Pharmacological Investigations

Benzofuran-4-carbonitrile as a Privileged Scaffold in Drug Discovery

The benzofuran (B130515) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. rsc.orgresearchgate.netrsc.orgresearchgate.net This structural motif, consisting of a fused benzene (B151609) and furan (B31954) ring, provides a versatile framework for the development of novel therapeutic agents. mdpi.comacs.org The unique structural features and diverse pharmacological properties of benzofuran derivatives have made them a focal point in drug discovery, particularly in the search for new antimicrobial and anticancer drugs. rsc.orgresearchgate.net

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a basis for the design of various ligands. researchgate.net The benzofuran nucleus fits this description, as its derivatives have been shown to interact with a wide array of biological targets, including enzymes and receptors. rsc.orgontosight.ai This has led to the development of benzofuran-based compounds with applications in treating a variety of diseases, including cancer, infections, and inflammatory conditions. mdpi.comnih.govamazonaws.com

The versatility of the benzofuran scaffold allows for the introduction of various substituents at different positions, which can modulate the compound's physicochemical properties and biological activity. mdpi.combiogecko.co.nz This adaptability makes it a valuable tool for medicinal chemists in the design and synthesis of new drugs with improved efficacy and selectivity. mdpi.comnih.gov The this compound moiety, in particular, has been incorporated into various molecular designs to explore its potential as a pharmacophore. The nitrile group at the 4-position can influence the electronic properties and binding interactions of the molecule, potentially enhancing its therapeutic effects.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, these studies provide valuable insights into the design of more potent and selective therapeutic agents. mdpi.compharmatutor.org

Impact of Substituent Effects on Biological Activity

The type and position of substituents on the benzofuran ring system have a profound impact on the biological activity of its derivatives. pharmatutor.orgmdpi.com Research has shown that both electron-donating and electron-withdrawing groups can significantly alter the pharmacological profile of these compounds. mdpi.com

For instance, in the context of anticancer activity, the introduction of halogen atoms, such as bromine or chlorine, into the benzofuran ring has been shown to increase cytotoxic effects. mdpi.com This is often attributed to the ability of halogens to form halogen bonds, which can enhance the binding affinity of the compound to its biological target. nih.gov The presence of a phenolic hydroxyl group has also been identified as crucial for modulating anticancer activity, as it can act as a hydrogen bond donor, promoting favorable interactions with the target. mdpi.com

In a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids, the nature of the alkyloxy group and substituents on the pyridine (B92270) and benzofuran rings were varied to study their effects on vasodilation activity. mdpi.com Specific substitutions led to compounds with remarkable activity, highlighting the importance of substituent choice and position. mdpi.com Similarly, in the development of diapophytoene desaturase (CrtN) inhibitors for treating MRSA infections, replacing a naphthalenyl ring with a benzofuran ring improved water solubility, a key pharmacokinetic parameter. acs.org

The following table summarizes the impact of various substituents on the biological activity of benzofuran derivatives based on several studies.

Substituent Position Observed Effect on Biological Activity Reference
Halogen (Br, Cl)VariousIncreased anticancer activity mdpi.com
Phenolic HydroxylVariousCrucial for modulating anticancer activity mdpi.com
Nitro GroupC-7Significantly boosted anticancer activity mdpi.com
Methoxy (B1213986) GroupC-5Enhanced anticancer activity mdpi.com
Methoxy GroupC-6Potent anticancer activity mdpi.com
Alkenyl GroupC-5Higher cytotoxic potency compared to alkynyl mdpi.com
Electron-withdrawing groupsAryl moietyDecreased antiproliferative activity in some cases mdpi.com

Positional Isomerism and Pharmacological Profiles

Positional isomerism, where substituents are placed at different positions on the benzofuran scaffold, plays a critical role in determining the pharmacological profile of the resulting derivatives. The specific location of a functional group can dramatically alter the molecule's shape, electronic distribution, and ability to interact with biological targets.

For example, a study on benzofuran derivatives for promoting osteoblast differentiation found that the position of substituents was a key determinant of activity. jst.go.jp Specifically, 3,5-disubstituted benzofurans were identified as a useful scaffold for osteogenic compounds. jst.go.jp In another instance, the separation of this compound from its positional isomer, benzofuran-6-carbonitrile, was a necessary step in the synthesis of potent diapophytoene desaturase (CrtN) inhibitors, indicating that the 4-cyano isomer possessed the desired pharmacological properties. acs.org

The differential effects of positional isomers are also evident in anticancer studies. For example, the placement of a methoxy group at the C-6 position of the benzofuran ring resulted in 3-10 times higher anticancer activity compared to when it was placed at the C-7 position. mdpi.com Similarly, altering the positions of amino and methoxy groups on the benzofuran ring led to a reduction in anticancer activity, further emphasizing the importance of substituent placement. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds. researchgate.net

Several QSAR studies have been conducted on benzofuran derivatives to understand the structural requirements for their biological activities. For instance, a 2D-QSAR model was developed for a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids to describe their vasodilation activity. mdpi.comnih.gov The model, which was statistically significant, helped in identifying the key molecular descriptors that influence the observed biological response. mdpi.comnih.govproquest.com

Another QSAR study focused on benzofuran and indole (B1671886) derivatives as inhibitors of histone lysine (B10760008) methyl transferase (HKMT), a promising target for cancer therapy. researchgate.net The developed model showed good robustness, stability, and predictive power, and was used to design new molecules with potentially enhanced anticancer activity. researchgate.net Similarly, a QSAR model was developed for benzofuran-pyridine hybrids with vasorelaxant activity, providing insights into the structural features responsible for their pharmacological effect. nih.gov

These QSAR models, by quantifying the relationship between structure and activity, provide a rational basis for the design of novel this compound derivatives with improved therapeutic potential.

Therapeutic Applications and Potential Targets

Derivatives of this compound have been investigated for a range of therapeutic applications, owing to the versatile nature of the benzofuran scaffold. mdpi.compharmatutor.org The introduction of the carbonitrile group at the 4-position, along with other substituents, can lead to compounds with specific pharmacological profiles targeting various diseases.

Anticancer Activities and Mechanisms of Action

Benzofuran derivatives have emerged as a promising class of compounds with significant anticancer potential. mdpi.comnih.govamazonaws.comnih.gov The this compound scaffold has been incorporated into various molecular structures designed to inhibit cancer cell growth and induce apoptosis. pharmatutor.org

One of the key mechanisms of action for some benzofuran derivatives is the inhibition of tubulin polymerization. pharmatutor.org Tubulin is a crucial protein involved in cell division, and its disruption can lead to cell cycle arrest and apoptosis. Lobaric acid, a naturally occurring benzofuran derivative, has been shown to inhibit tubulin polymerization. pharmatutor.org

Another important target for benzofuran-based anticancer agents is the vascular endothelial growth factor receptor (VEGFR-2) tyrosine kinase. rsc.org Inhibition of VEGFR-2 can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. A series of furochromone and benzofuran derivatives, including some with a carbonitrile group, were designed and evaluated for their anti-VEGFR-2 activity and cytotoxicity against various cancer cell lines. rsc.org

Furthermore, some benzofuran derivatives have been designed to target the hypoxia-inducible factor (HIF-1) pathway, which is involved in the development of certain cancers. nih.gov Others have been synthesized as inhibitors of histone lysine methyl transferase (HKMT), a promising target for cancer therapy. researchgate.net

The following table provides examples of benzofuran derivatives and their anticancer activity against specific cell lines.

Compound/Derivative Type Target/Mechanism Cancer Cell Line(s) Observed Activity Reference
Benzofuran-3-yl-(indol-3-yl)maleimidesGSK-3β inhibitionMiaPaCa-2, BXPC-3, HupT3 (pancreatic)Picomolar inhibitory activity pharmatutor.org
Furochromone and benzofuran carbonitrilesVEGFR-2 inhibitionVarious human cancer cell linesPotent cytotoxicity rsc.org
Benzofuran–oxadiazole hybrid (5d)Not specifiedA549 (lung)IC50 of 6.3 ± 0.7 μM mdpi.com
Benzene-sulfonamide-based benzofuranHIF-1 pathway inhibitionHCT116, MDA-MB-435sInhibition of p53-independent cancers nih.gov
Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furansNot specifiedL1210, FM3A/0, Molt4/C8, CEM/0, HeLaSignificant growth inhibition mdpi.com

The diverse mechanisms of action and the broad spectrum of activity against various cancer types highlight the potential of this compound derivatives as a valuable scaffold for the development of novel anticancer drugs. mdpi.compharmatutor.org

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells, and its induction is a primary goal of many anticancer therapies. frontiersin.org Various benzofuran derivatives have been shown to be potent inducers of apoptosis across different cancer cell lines through multiple underlying mechanisms. mdpi.com

Notably, a series of new cyanobenzofuran derivatives demonstrated significant apoptosis-inducing activity. tandfonline.com In particular, compounds designated as 3 and 11 were found to effectively induce apoptosis in cancer cells. tandfonline.com This pro-apoptotic effect was quantified by a significant increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. tandfonline.com Treatment with compounds 3 and 11 resulted in a 5.7-fold and 7.3-fold increase in caspase-3 levels, respectively. tandfonline.com

Similarly, benzofuran-isatin conjugates have been identified as dose-dependent inducers of apoptosis. tandfonline.comfrontiersin.org One such conjugate, compound 5a , increased the total percentage of apoptotic cells by 1.7 times at a 5 µM concentration and 3.8 times at a 10 µM concentration when tested against SW-620 colorectal cancer cells. tandfonline.com The anticancer effects of this pro-apoptotic conjugate were also associated with the upregulation of the tumor suppressor protein p53. frontiersin.org

Other derivatives, such as Moracin N , a natural benzofuran derivative, induce mitochondrial apoptosis by promoting the generation of reactive oxygen species (ROS). frontiersin.org Furthermore, certain benzo[b]furan derivatives have been shown to trigger mitochondrial-mediated apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov

Compound/Derivative ClassCell Line(s)Key Apoptotic EffectsReference(s)
Cyanobenzofuran derivative 11 MCF-77.3-fold increase in caspase-3 levels tandfonline.com
Cyanobenzofuran derivative 3 MCF-75.7-fold increase in caspase-3 levels tandfonline.com
Benzofuran-isatin conjugate 5a SW-6203.8-fold increase in total apoptosis at 10 µM tandfonline.com
Moracin N A549, PC9Induces mitochondrial apoptosis via ROS generation frontiersin.org
Benzo[b]furan derivatives 26 & 36 MCF-7Induces mitochondrial mediated apoptosis nih.gov
Cell Cycle Arrest

Disrupting the cell division cycle is another effective strategy for inhibiting tumor growth. Benzofuran derivatives have consistently demonstrated the ability to cause cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from entering mitosis. nih.govnih.gov

For instance, the cyanobenzofuran derivatives 3 and 11 , which also induce apoptosis, were shown to arrest the cell cycle at the G2/M phase. tandfonline.com This dual action enhances their potential as anticancer agents. Other benzo[b]furan derivatives, identified as compounds 26 and 36 , were also found to induce a halt at the G2/M checkpoint in MCF-7 breast cancer cells. nih.gov A novel benzofuran derivative, BF12 , similarly caused G2/M phase arrest in SiHa and HeLa cervical cancer cells, an effect associated with changes in the expression of key checkpoint proteins like cyclin B1 and cdc2. nih.gov

Studies on halogenated benzofuran derivatives revealed that their effect can be cell-line specific. For example, one derivative induced G2/M phase arrest in HepG2 liver cancer cells, while another caused arrest at both the S and G2/M phases in A549 lung cancer cells. mdpi.comscilit.com A synthetic benzofuran lignan (B3055560) known as Benfur was also reported to induce cell death by arresting the cell cycle at the G2/M phase in a p53-dependent manner. nih.gov

Compound/DerivativeCell Line(s)Phase of ArrestReference(s)
Cyanobenzofuran derivatives 3 & 11 MCF-7G2/M tandfonline.com
Benzo[b]furan derivatives 26 & 36 MCF-7G2/M nih.gov
BF12 SiHa, HeLaG2/M nih.gov
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) HepG2G2/M mdpi.comscilit.com
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) A549S and G2/M mdpi.comscilit.com
Benfur JurkatG2/M nih.gov
DNA Damage

Some benzofuran derivatives exert their anticancer effects by directly causing damage to cellular DNA, which triggers cell death pathways if the damage is too severe to be repaired. nih.govscispace.com

A study on 7-hydroxy-5,4'-dimethoxy-2-arylbenzofuran (HDAB) , purified from Livistona chinensis, revealed its function as a DNA-damaging agent. nih.gov Treatment of cervical cancer cells with HDAB led to a significant increase in DNA strand breaks, which was observed using an alkaline comet assay. nih.gov This damage, in turn, activated the ATM-dependent DNA repair response, evidenced by the phosphorylation of ATM, CHK1, CHK2, and H2A.X proteins. nih.gov The resulting cellular response included S phase arrest and apoptosis. nih.gov

In another investigation, a series of l-[(benzofuran-2-yl)-phenylmethyl]-imidazole derivatives were assessed for their genotoxic effects on the MCF-7 breast cancer cell line. scispace.com The results confirmed that these compounds are genotoxic, though the study also noted that the induced DNA damage was repairable by the cells over time. scispace.com This highlights a mechanism where the cytotoxic effects may be linked to the cell's capacity to handle DNA damage. scispace.com

Inhibition of Signaling Pathways (e.g., PI3K/Akt/mTOR)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.gov The inhibition of this pathway is a key target for modern cancer drug development, and several benzofuran derivatives have been identified as potent inhibitors. researchgate.netaacrjournals.org

Research has shown that certain benzo[b]furan derivatives can induce apoptosis by directly targeting and inhibiting the PI3K/Akt/mTOR pathway. nih.gov Two lead compounds, 26 and 36 , proved highly efficient against MCF-7 breast cancer cells with IC50 values of 0.057 and 0.051 μM, respectively. nih.gov Western blot analysis confirmed that these compounds inhibited the phosphorylation of key proteins in the pathway. nih.gov Similarly, the novel benzofuran derivative BF12 was found to inhibit the PI3K/Akt/mTOR pathway in human cervical cancer cells. nih.gov

Further studies identified benzofuran derivatives as a distinct class of mTOR inhibitors. aacrjournals.org Early lead compounds inhibited the phosphorylation of the S6 ribosomal protein, a target of mTORC1. aacrjournals.org More advanced derivatives were shown to inhibit targets of both mTORC1 (p-S6, p-4EBP1) and mTORC2 (p-AKT), indicating a dual inhibitory mechanism. aacrjournals.org The natural derivative Moracin N also contributes to its anticancer effects by inhibiting the mTOR signaling pathway, which leads to the induction of autophagy and apoptosis. frontiersin.org

Compound/DerivativeTarget(s)Cell LineIC50Reference(s)
Benzo[b]furan derivative 36 PI3K/Akt/mTOR pathwayMCF-70.051 µM nih.gov
Benzo[b]furan derivative 26 PI3K/Akt/mTOR pathwayMCF-70.057 µM nih.gov
BF12 PI3K/Akt/mTOR pathwaySiHa, HeLa1.10 µM, 1.06 µM nih.gov
BFD derivatives mTORC1 / mTORC2SQ20BNot specified aacrjournals.org
Tubulin Inhibition

Microtubules are essential components of the cytoskeleton involved in maintaining cell structure and forming the mitotic spindle during cell division. researchgate.net Molecules that interfere with tubulin polymerization can halt mitosis and are effective anticancer agents. Several classes of benzofuran derivatives have been developed as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin. researchgate.netmdpi.com

A new class of inhibitors based on the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan skeleton was synthesized and evaluated. researchgate.net The most promising compound from this series, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan , inhibits cancer cell growth at nanomolar concentrations and interacts strongly with tubulin. researchgate.net Another series of 3,4,5-trimethoxylbenzamide substituted benzofurans also yielded potent tubulin inhibitors, with derivative 6g showing significant cytotoxicity and inhibiting tubulin polymerization in a manner consistent with the known inhibitor Combretastatin A-4 (CA-4). nih.gov

However, not all cytotoxic benzofurans act via this mechanism. Studies on certain halogenated benzofuran derivatives found that while they were effective at inducing apoptosis and cell cycle arrest, they had only a minimal effect on tubulin polymerization, indicating that their primary mechanism of action lies elsewhere. mdpi.comscilit.com

Compound/DerivativeKey FeatureIC50 (Tubulin Inhibition)Reference(s)
BNC105 C7-OH and C2-substituent0.8 µM mdpi.com
Compound 6g 3,4,5-trimethoxylbenzamide substitutionNot specified nih.gov
Benzofuran derivative 13b Pyridine and benzofuran hybridNot specified mdpi.com
Benzofuran derivative 14 Pyridine and benzofuran hybridNot specified mdpi.com
DNA Topoisomerase Inhibition

DNA topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and recombination. acs.org Inhibiting these enzymes can lead to DNA damage and cell death, making them valuable targets in oncology. acs.org Benzofuran derivatives have been investigated as inhibitors of both type I and type II topoisomerases. nih.gov

A study of derivatives of isoaurostatin A , a natural benzofuranone, found that increasing the number of hydroxyl groups on the aromatic rings enhanced inhibitory activity. nih.gov The derivative 3-(3,4,5-trihydroxybenzylidene)-5-hydroxy-3H-benzofuran-2-one (IAS-9) showed strong, noncompetitive inhibition against topoisomerase I with an IC50 of 3 µM and also inhibited topoisomerase II. nih.gov Unlike some clinical drugs, IAS-9 does not function by stabilizing the DNA-topoisomerase cleavable complex. nih.gov

Other research has focused on DNA gyrase (a bacterial type II topoisomerase), which is a target for antibacterial agents but provides mechanistic insights. mdpi.comnih.gov In a search for new antitubercular agents, a series of benzofuran and benzo[d]isothiazole derivatives were synthesized and tested for inhibition of Mycobacterium tuberculosis DNA gyrase B. nih.gov One promising inhibitor from the series demonstrated an IC50 of 0.42 µM against the MTB DNA gyrase. nih.gov

Compound/DerivativeTarget EnzymeIC50MechanismReference(s)
IAS-9 Topoisomerase I3 µMNoncompetitive inhibition nih.gov
IAS-9 Topoisomerase IINot specifiedNoncompetitive inhibition nih.gov
Isoaurostatin A (IAS-A) Topoisomerase I307 µMWeak inhibition nih.gov
Compound 26 M. tuberculosis DNA Gyrase0.42 µMNot specified nih.gov
Histone Deacetylase and Acetyltransferase Inhibition

Epigenetic modifications, including the acetylation and deacetylation of histones, play a crucial role in gene expression. acs.org Histone deacetylases (HDACs) are often overexpressed in cancers, and their inhibition is a promising therapeutic strategy. nih.gov New benzofuranone derivatives have been synthesized and identified as effective HDAC inhibitors. acs.orgnih.gov

These derivatives include both benzamides, which show micromolar antiproliferative and HDAC inhibitory activities, and hydroxamic acids, which are potent nanomolar inhibitors. acs.orgnih.govacs.org These compounds were shown to modulate the acetylation of histone H4. acs.org One study characterized a specific benzofuranone HDACi compound that induced histone acetylation at nanomolar concentrations and, importantly, showed an increased duration of action compared to reference drugs. nih.gov

Additionally, research has explored the inhibition of sirtuins, a class of NAD+-dependent Class III HDACs. A study focused on developing selective inhibitors for SIRT2 resulted in the synthesis of novel benzofuran derivatives, demonstrating that the benzofuran scaffold is versatile for targeting different classes of HDAC enzymes. mdpi.com

Compound ClassKey FeatureActivityTargetReference(s)
Benzofuranone hydroxamic acids Hydroxamic acid groupPotent, nanomolar inhibitionHDACs (e.g., for H4) acs.orgnih.govacs.org
Benzofuranone benzamides Benzamide groupMicromolar inhibitionHDACs (e.g., for H4) acs.orgnih.govacs.org
Benzofuranone HDACi Undisclosed structureNanomolar, increased durationHDACs nih.gov
2-sulfinyl benzofurans Sulfinyl groupSelective inhibitionSIRT2 mdpi.com

Antimicrobial Properties (Antibacterial and Antifungal)

The benzofuran scaffold is a fundamental component in numerous natural and synthetic compounds that exhibit a wide array of biological activities, including potent antimicrobial effects. mdpi.comrsc.org Derivatives of benzofuran have been extensively studied and have shown promise as antibacterial and antifungal agents, addressing the critical need for new drugs to combat resistant pathogens. mdpi.comnih.govacs.org

This compound and its derivatives have been the subject of research exploring their efficacy against both Gram-positive and Gram-negative bacteria. nih.govacs.org Studies have shown that the substitution pattern on the benzofuran ring system is crucial for antibacterial activity. For instance, the presence of hydroxyl groups, halogens, or nitro groups at specific positions can significantly influence the antibacterial potency. rsc.org

Research into various benzofuran derivatives has demonstrated a broad spectrum of activity. Some synthesized compounds have shown inhibitory effects against the growth of both Gram-positive and Gram-negative bacteria in culture. nih.gov For example, certain 2-salicylidene benzofuran derivatives displayed potent activity against Gram-positive bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.06–0.12 mM. rsc.org In some cases, the inhibitory activity of synthesized benzofuran compounds against Gram-negative bacteria was found to be higher than that against Gram-positive bacteria. nih.gov

The introduction of different substituents at various positions of the benzofuran nucleus has been a key strategy in developing new antibacterial agents. For example, some studies have focused on the synthesis of benzofuran derivatives with aryl substituents, which have been screened for their activity against a panel of bacteria including E. coli, S. aureus, and methicillin-resistant S. aureus (MRSA). nih.gov The hydrophilic-hydrophobic balance of these molecules has been identified as an important factor for their biological activity. nih.gov

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

Compound Type Bacterial Strain(s) Activity/MIC Reference
2-Salicyloylbenzofuran derivatives Gram-positive bacteria MIC: 0.06–0.12 mM rsc.org
1-(Thiazol-2-yl)pyrazoline derivative Gram-negative bacteria Inhibition zone: 25 mm nih.govrsc.org
1-(Thiazol-2-yl)pyrazoline derivative Gram-positive bacteria Inhibition zone: 20 mm nih.gov
Benzofuran-based pyrazoline-thiazoles S. aureus, B. subtilis, B. megaterium, K. pneumoniae, P. aeruginosa, E. coli Varied, with some showing excellent activity rsc.org
3-Methanone-6-substituted-benzofurans E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa Varied, with some showing good activity (MIC80: 0.78-6.25 µg/mL) nih.gov

Several benzofuran derivatives have demonstrated significant antifungal activity, particularly against various Candida species, which are common causes of opportunistic fungal infections. kisti.re.krnih.gov The search for effective and low-toxicity antifungal drugs has highlighted benzofuran and its derivatives as promising candidates. rsc.org

The antifungal potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against fungal strains like Candida albicans. nih.govnih.gov For instance, certain benzofuran derivatives linked to quinazolines have shown high antimicrobial activity against C. albicans. rsc.org Similarly, some benzofuran-based pyrazole (B372694) derivatives have exhibited promising antifungal activities against C. albicans, in some cases exceeding the efficacy of the reference drug, fluconazole. rsc.org

Modification of the benzofuran structure, such as the introduction of a chloro di-substituted benzofuran ring combined with an unsubstituted benzylidene, has been shown to enhance activity against C. albicans. rsc.org Furthermore, some benzofuran derivatives have been specifically designed and synthesized to target fungal enzymes, indicating a targeted approach to antifungal drug development. nih.gov

**Table 2: Antifungal Activity of Selected Benzofuran Derivatives against *Candida albicans***

Compound Type Activity/MIC Reference
Benzofuran linked to quinazoline High activity rsc.org
Benzofuranyl pyrazole derivatives More potent than fluconazole rsc.org
Benzofuran-3-carbohydrazide derivatives Enhanced activity with chloro di-substitution rsc.org
3-Benzofurancarboxylic acid derivatives MIC: 100 μg/mL mdpi.com

The antimicrobial effects of benzofuran derivatives are attributed to various mechanisms of action. One of the key mechanisms is the inhibition of essential microbial enzymes. mdpi.com For example, some benzofuran-pyrazole hybrids have been identified as potent inhibitors of E. coli DNA gyrase B, an enzyme crucial for bacterial DNA replication, with IC50 values comparable to the antibiotic ciprofloxacin. mdpi.com

Another important target for antifungal benzofuran derivatives is N-myristoyltransferase (NMT), an enzyme involved in fungal protein modification and viability. nih.govnih.gov The inhibition of this enzyme disrupts fungal cell processes, leading to antifungal effects. nih.gov The development of these inhibitors has been guided by structural analysis of the enzyme-inhibitor complex. nih.gov

Disruption of the bacterial cell wall is another proposed mechanism. Glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme involved in the biosynthesis of peptidoglycan, a key component of the bacterial cell wall, has been identified as a target for some benzofuran derivatives. nih.gov Inhibition of this enzyme can compromise the integrity of the cell wall, leading to bacterial cell death. nih.gov Furthermore, some studies suggest that certain benzofuran derivatives may exert their antibacterial effect by disrupting the bacterial cell membrane, leading to the release of cellular components. nih.gov

Anti-inflammatory and Analgesic Effects

Benzofuran derivatives have been widely investigated for their anti-inflammatory and analgesic properties. mdpi.commdpi.comgoogle.com These compounds have shown the potential to mitigate inflammation through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. mdpi.comarabjchem.org

Studies have shown that certain benzofuran derivatives can inhibit the production of nitric oxide (NO), a key inflammatory mediator. rsc.orgmdpi.com For example, a benzofuran derivative with an N-aryl piperazine (B1678402) moiety was found to inhibit NO production with an IC50 value of 5.28 μM. rsc.org Other derivatives have demonstrated the ability to suppress the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the inflammatory pathway. mdpi.com The analgesic effects of benzofuran derivatives are often linked to their anti-inflammatory actions. google.com

Some benzofuran-3(2H)-one derivatives have been reported to significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin-1 (IL-1), and IL-8. mdpi.com The anti-inflammatory effects of some compounds were found to be comparable to the standard drug indomethacin (B1671933) in carrageenan-induced rat paw edema models. arabjchem.org

Antiviral Activities (e.g., Anti-Hepatitis C)

The benzofuran scaffold has been identified as a promising framework for the development of antiviral agents, particularly against the Hepatitis C virus (HCV). rsc.orgnih.gov Several benzofuran derivatives have been discovered through high-throughput screening and have shown potent anti-HCV activity. rsc.org

One notable example is the non-nucleoside polymerase inhibitor HCV-796, a benzofuran derivative that demonstrated a marked reduction in viral load in clinical studies. nih.govnih.gov Although its development was halted due to adverse effects, it highlighted the potential of the benzofuran core in targeting the HCV NS5B polymerase. nih.govnih.gov Research in this area has focused on modifying the benzofuran structure to improve potency and pharmacokinetic properties. acs.org

Studies have shown that certain benzofuran compounds can significantly reduce intracellular viral levels, suggesting they may be effective against the early stages of HCV infection. rsc.org A key advantage of some of these antiviral compounds is their low cytotoxicity to human hepatocytes. rsc.org

Antioxidant Properties

Many benzofuran derivatives possess significant antioxidant properties, which contribute to their therapeutic potential. rsc.orgnih.govscispace.com These compounds can scavenge free radicals and inhibit lipid peroxidation, thus protecting cells from oxidative damage. nih.gov

The antioxidant capacity of benzofuran derivatives has been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test. rsc.org Some newly isolated benzofuran compounds have shown moderate antioxidant activity in these tests. rsc.org The antioxidant efficiency of certain water-soluble benzofuran derivatives has been found to be comparable to or even slightly higher than that of Trolox C, a well-known antioxidant. nih.gov

These compounds can inhibit lipid peroxidation induced by different agents in biological membranes like rat liver mitochondria and microsomes. nih.gov For instance, a novel benzofuran derivative demonstrated the ability to inhibit lipid peroxidation with IC50 values in the micromolar range. nih.gov Furthermore, some benzofuran derivatives are capable of preventing the oxidation of protein sulfhydryl groups that can occur as a consequence of lipid peroxidation. nih.gov

Neuroprotective and Anti-Alzheimer's Potential

The benzofuran scaffold is a prominent structural motif in compounds investigated for their neuroprotective capabilities, particularly in the context of Alzheimer's disease (AD). frontiersin.org AD is a complex neurodegenerative disorder, making multi-target compounds particularly valuable. frontiersin.org Benzofuran derivatives have been identified as privileged structures due to their ability to interact with multiple pathways involved in AD pathogenesis. frontiersin.orgnih.gov

Research has demonstrated that these compounds can exhibit strong neuroprotective behavior by inhibiting key pathological events in the AD process. frontiersin.org One of the primary targets is the aggregation of amyloid-β (Aβ) peptides, a hallmark of AD. Certain benzofuran compounds have been shown to effectively block the formation of Aβ fibrils. frontiersin.org For instance, the natural benzofuran fomannoxin displayed significant neuroprotective properties in an amyloid-β peptide model. frontiersin.org

In addition to anti-amyloid activity, benzofuran derivatives have been developed as potent inhibitors of cholinesterases, such as butyrylcholinesterase (BuChE), which is another crucial target in AD therapy. frontiersin.orgnih.gov The dual activity of inhibiting both Aβ aggregation and BuChE makes the benzofuran scaffold a valuable target for developing multi-target-directed ligands for AD. frontiersin.orgnih.gov

Further studies have explored hybrid molecules, such as tacrine-benzofuran hybrids, which combine the acetylcholinesterase (AChE) inhibitory properties of tacrine (B349632) with the neuroprotective and antioxidant effects of the benzofuran moiety. nih.gov These hybrids have shown the ability to chelate metal ions and protect against Aβ₁₋₄₂-induced toxicity. nih.gov

Some novel 2-arylbenzofuran derivatives have demonstrated the ability to modulate the microglial phenotype, switching it from a pro-inflammatory (M1) to a neuroprotective (M2) state, which is a promising immunomodulatory approach for AD treatment. nih.gov For example, a specific benzofuran derivative, compound 8 from a 2019 study, not only inhibited BuChE and showed neuroprotective effects against Aβ₁₋₄₂ oligomers but also acted as a potent and selective CB2 ligand with immunomodulatory effects. nih.gov Similarly, benzofuranyl-2-imidazoles like LSL60101 have been shown to reduce apoptosis and oxidative stress in a murine model of familial AD. kuleuven.be

Table 1: Selected Benzofuran Derivatives and their Neuroprotective/Anti-Alzheimer's Activity

Compound/Derivative Class Mechanism of Action Key Findings Reference
Fomannoxin Anti-amyloid aggregation Showed outstanding neuroprotective properties in an Aβ peptide model. frontiersin.org
Tacrine-Benzofuran Hybrids AChE inhibition, metal chelation, antioxidant, neuroprotection Potent AChE inhibitors with neuroprotective effects against Aβ₁₋₄₂-induced toxicity. nih.gov
2-Arylbenzofuran Derivatives BuChE inhibition, neuroprotection, CB2 ligand, immunomodulation Compound 8 restored the cholinergic system, showed neuroprotection against Aβ₁₋₄₂ oligomers, and switched microglia to a neuroprotective M2 phenotype. nih.gov
Benzofuranyl-2-imidazoles (LSL60101) Anti-apoptotic, anti-oxidative stress Decreased pro-apoptotic FADD protein and markers of oxidative stress in a 5xFAD murine model. kuleuven.be
Benzofuran-2-carboxamide (B1298429) Derivatives Anti-excitotoxic, antioxidant Compound 1f (with -CH₃ at R2) showed potent neuroprotection against NMDA-induced excitotoxicity. Compound 1j (with -OH at R3) showed marked anti-excitotoxic and antioxidant effects. researchgate.net

Vasodilator Agents

The benzofuran nucleus is a key component in several cardiovascular drugs, including the antiarrhythmic agent amiodarone (B1667116), which also possesses vasodilator properties. nih.gov This has inspired the design and synthesis of new benzofuran-based compounds as potential vasodilator agents for treating conditions like hypertension. nih.govnih.gov

A study focused on a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids revealed significant vasodilation activity. nih.govnih.gov The vasodilator effects of these synthesized compounds were evaluated on isolated mouse thoracic aortic rings pre-contracted with norepinephrine (B1679862) hydrochloride. nih.gov Several of the tested compounds exhibited remarkable activity, with some showing greater potency than the reference standard, amiodarone hydrochloride. nih.govnih.govproquest.com

The structure-activity relationship (SAR) studies indicated that the combination of benzimidazole (B57391), pyridine, and benzofuran moieties could lead to the development of potent vasorelaxant agents. nih.gov Specifically, compounds where a benzimidazole ring system was attached to the pyridine C₅ position showed promising vasodilator activity. nih.gov

Table 2: Vasodilation Activity of 2-Alkyloxy-pyridine-3-carbonitrile-benzofuran Hybrids

Compound IC₅₀ (mM)
4w 0.223
4e 0.253
4r 0.254
4s 0.268
4f 0.267
4g 0.275
Amiodarone Hydrochloride (Reference) 0.300

IC₅₀ is the concentration required for a 50% reduction of maximal norepinephrine-induced contraction. nih.govnih.gov

Other Biological Activities (e.g., Anti-parasitic, Antihyperlipidemic)

The pharmacological profile of benzofuran derivatives extends beyond neuroprotection and vasodilation to include other significant biological activities. nih.govresearchgate.netrsc.org

Antihyperlipidemic Activity Compounds containing the benzofuran ring have been identified as having potential lipid-lowering effects. researchgate.nettandfonline.com Studies using Triton WR-1339-induced hyperlipidemic rat models have demonstrated the efficacy of novel benzofuran-2-carboxamide derivatives. tandfonline.com These compounds were assessed for their effects on plasma triglyceride (TG), total cholesterol (TC), and high-density lipoprotein cholesterol (HDL-C) levels. tandfonline.com

At a dose of 15 mg/kg, specific derivatives significantly reduced elevated plasma TG and TC levels while markedly increasing HDL-C levels, suggesting a promising potential in the management of hyperlipidemia and atherosclerosis. tandfonline.com The mechanism is thought to involve the facilitation of triglyceride and cholesterol mobilization from the plasma to the liver for catabolism. tandfonline.com

Table 3: Antihyperlipidemic Effects of Benzofuran-2-Carboxamide Derivatives

Compound Effect on Plasma Lipids (at 15 mg/kg) Reference
Compound 4 (N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)bezofuran-2-carboxamide) Significant reduction in TG and TC; remarkable increase in HDL-C. tandfonline.com
Compound 5 (N-(4-benzoylphenyl)benzofuran-2-carboxamide) Significant reduction in TG and TC; remarkable increase in HDL-C. tandfonline.com

Anti-parasitic Activity The benzofuran scaffold is also a structural component of compounds with anti-parasitic properties. nih.govmdpi.com Amiodarone, for example, has been shown to have activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com This has led to the exploration of other benzofuran derivatives for anti-parasitic applications. mdpi.com

Patents have been filed for pentafluorothiobenzamidoacetonitrile derivatives containing a benzofuran ring for their use in treating endoparasitic infestations in animals. google.it These compounds are being developed to address the growing issue of parasite resistance to existing drugs. google.it Research has also been conducted on benzofuran derivatives for their activity against other parasites like Plasmodium falciparum and Trypanosoma brucei. researchgate.netnih.gov

Ligand Design and Receptor Interaction Studies

The development of potent and selective benzofuran-based therapeutic agents relies heavily on ligand design and understanding their interactions with biological receptors. frontiersin.orgmdpi.com A significant challenge in advancing benzofuran compounds into approved drugs has been a limited understanding of the specific protein-ligand interactions with key targets. frontiersin.org

Computational methods such as 2-Dimensional Quantitative Structure-Activity Relationship (2D-QSAR) and molecular docking are instrumental in this area. kuleuven.benih.gov For instance, a 2D-QSAR model was successfully used to describe the bioactivity of a series of benzofuran-based vasodilators. nih.govproquest.com Similarly, 3D-QSAR studies have been employed for benzofuranyl-2-imidazoles that show affinity for imidazoline (B1206853) I₂ receptors (I₂-IR), which are considered a novel target for neurodegenerative diseases. kuleuven.be

Molecular docking studies have helped elucidate the binding modes of benzofuran derivatives with their protein targets. For example, the interaction of 4-nitrophenyl functionalized benzofurans with bovine serum albumin (BSA) was investigated to understand their binding properties, which is crucial for drug delivery applications. mdpi.com These studies revealed that benzofurans can efficiently bind to serum albumins and that structural differences, such as the number of fused furan rings, can alter binding properties and affinity. mdpi.com

In the context of endothelin (ET) receptor antagonists, structure-activity relationship studies of benzofuran carboxylic acid derivatives indicated that the 3-methyl group and the carboxyl group were essential for binding affinity to the ETₐ receptor. researchgate.net This knowledge guided the design of new derivatives with potent dual ETₐ/ETₑ antagonism. researchgate.net

Prodrug and Drug Delivery System Design

The prodrug approach is a chemical strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule, such as poor absorption or instability. cbspd.comiipseries.orgglobalresearchonline.net A prodrug is an inactive derivative that is converted in vivo to the active drug through enzymatic or chemical transformation. globalresearchonline.net This strategy can be applied to benzofuran-based compounds to enhance their therapeutic potential.

While specific examples of prodrugs for "this compound" are not detailed in the provided context, the general principles are highly relevant. For instance, if a potent benzofuran derivative suffers from low oral bioavailability due to poor absorption, it could be modified into a more lipophilic ester prodrug. globalresearchonline.net This enhances its ability to cross the gastrointestinal tract, after which endogenous esterases would hydrolyze the ester, releasing the active carboxylic acid drug. mdpi.com

The design of carrier-linked prodrugs, where the active drug is attached to a carrier moiety, is a common approach. cbspd.com This can be used for site-specific drug delivery, ensuring the drug is released predominantly at its target site, thereby minimizing systemic toxicity. cbspd.com For benzofuran derivatives targeting the central nervous system, a prodrug could be designed to cross the blood-brain barrier more effectively than the parent compound. globalresearchonline.net

Furthermore, advanced drug delivery systems, such as liposomes, can be used in conjunction with prodrug design. mdpi.com A benzofuran derivative could be chemically modified into a lipidic prodrug that integrates into a liposome's bilayer, enhancing stability and controlling its release profile. mdpi.com Click chemistry represents another modern tool for developing prodrug activation systems, allowing for the precise release of a drug payload under specific biological conditions. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the investigation of molecular structures, energies, and properties. For aromatic heterocyclic compounds such as benzofuran (B130515) derivatives, these calculations can elucidate electronic characteristics that govern their reactivity and potential applications. Theoretical studies on various benzofuran derivatives have been conducted to explore their properties, including HOMO-LUMO energy gaps, molecular electrostatic potential maps, and dipole moments. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. In studies of benzofuran derivatives, the B3LYP hybrid functional is frequently employed in conjunction with basis sets such as 6-311++G(d,p) or 6-311+G(d,p) to perform geometry optimization and calculate various molecular properties. semanticscholar.orgjetir.orgnih.govresearchgate.net These calculations provide the optimized molecular structure, vibrational frequencies, and electronic properties, which often show good correlation with experimental data. jetir.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netresearchgate.net

A small energy gap suggests that a molecule is more polarizable, has lower kinetic stability, and is generally more reactive, as electrons can be easily excited from the HOMO to the LUMO. jetir.orgresearchgate.net Conversely, a large energy gap implies higher stability and lower reactivity. researchgate.net For example, the HOMO-LUMO energy gap for the related compound 7-methoxy-benzofuran-2-carboxylic acid was calculated to be 4.189 eV. jetir.orgresearchgate.net In another study on 2-(4, 6-dimethyl-1-benzofuran-3-yl) acetic acid, the gap was found to be 8.80 eV. researchgate.net Analysis of Benzofuran-4-carbonitrile would similarly reveal its charge transfer characteristics and relative stability.

Table 1: Illustrative HOMO-LUMO Energy Gap Data for Benzofuran Derivatives Note: The following data is for related compounds and not this compound.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
7-Methoxy-benzofuran-2-carboxylic acid--4.189 jetir.orgresearchgate.net
2-(4, 6-dimethyl-1-benzofuran-3-yl) acetic acid--8.80 researchgate.net
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106 malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.orgnumberanalytics.com The MEP map uses a color spectrum to represent different electrostatic potential values on the molecule's surface. numberanalytics.com

Red and Yellow: Indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen and nitrogen. researchgate.net

Blue: Indicates regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. These are often located around hydrogen atoms. numberanalytics.com

Green: Represents neutral or zero potential regions. numberanalytics.com

For this compound, an MEP analysis would be expected to show a significant negative potential (red/yellow) around the nitrogen atom of the nitrile group and the oxygen atom of the benzofuran ring, highlighting these as the primary sites for electrophilic interaction. researchgate.netbhu.ac.in Positive potential (blue) would likely be concentrated on the hydrogen atoms of the aromatic rings.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides detailed insights into the electronic structure, including hyperconjugative interactions and charge delocalization, which contribute to molecular stability. semanticscholar.orgnih.govwisc.edu

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de Larger E(2) values indicate stronger interactions and greater stabilization. This technique is frequently used in studies of benzofuran derivatives to understand intramolecular charge transfer and the stability arising from electron delocalization. semanticscholar.orgnih.govnih.gov

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. nist.gov This provides a quantitative measure of the electron distribution and helps in understanding the electrostatic properties of the molecule. The charge distribution is crucial for analyzing a molecule's reactivity, polarity, and intermolecular interactions. bhu.ac.in

In computational studies of benzofuran derivatives, Mulliken charge calculations consistently show that electronegative atoms like oxygen and nitrogen carry a negative charge, while many carbon and hydrogen atoms carry positive charges. bhu.ac.inresearchgate.net For this compound, one would anticipate a significant negative charge on the furan (B31954) oxygen and the nitrile nitrogen, influencing the molecule's electrostatic interactions.

Table 2: Illustrative Mulliken Atomic Charges for a Benzofuran Derivative Note: The following data is for (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one and not this compound.

AtomCharge (e)AtomCharge (e)
C210.315949C23-0.213279

Source: bhu.ac.in

Table 3: Illustrative Dipole Moment for a Benzofuran Derivative Note: The following data is for a related compound and not this compound.

CompoundDipole Moment (Debye)Reference
(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one4.8670 bhu.ac.in

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein), forming a stable complex. These simulations are fundamental in structure-based drug design to understand and predict ligand-protein interactions and estimate binding affinity.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, a wealth of research on closely related benzofuran derivatives provides a strong predictive framework for its likely interaction patterns. These studies reveal that the benzofuran scaffold is a versatile pharmacophore capable of engaging with a wide range of biological targets through various non-covalent interactions.

Hydrogen Bonding: The oxygen atom of the furan ring and the nitrogen of the nitrile group in this compound are potential hydrogen bond acceptors, which can be critical for anchoring the ligand within a protein's active site. Studies on other benzofuran derivatives confirm the importance of such interactions. For example, in a study of benzofuran-1,3,4-oxadiazole derivatives targeting the Mycobacterium tuberculosis Pks13 enzyme, a crucial catalytic residue, HIS1699, was engaged via a conventional hydrogen bond with a nitrogen atom in the oxadiazole ring. nih.gov

Hydrophobic Interactions: The bicyclic aromatic ring system of this compound provides a significant hydrophobic surface. This allows for favorable van der Waals and π-π stacking interactions with nonpolar and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Leucine) in a protein's binding pocket. The importance of these interactions is highlighted in studies where benzofuran derivatives bind to bovine serum albumin (BSA), with the benzofuran moiety often housed in the protein's hydrophobic interior. nih.gov

Target-Specific Interactions: The specific residues involved in binding are highly dependent on the target protein. In silico studies have explored benzofuran derivatives against various targets, including DNA gyrase, where interactions with residues like Cys 1, Trp 74, and Asp 123 are noted, and the Pks13 enzyme, where interactions with residues such as SER1641 and GLY1376 are observed. nih.govbrieflands.com

These findings from related structures strongly suggest that this compound can effectively bind to protein active sites through a combination of hydrogen bonding and extensive hydrophobic contacts, which are key determinants of molecular recognition and biological activity.

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score in units of kcal/mol. This score estimates the free energy of binding, with lower (more negative) values indicating a more stable protein-ligand complex and potentially higher potency.

Computational studies on benzofuran-based compounds have demonstrated their potential to achieve strong binding affinities against various therapeutic targets. For instance, in the development of novel inhibitors for M. tuberculosis polyketide synthase 13 (Pks13), several benzofuran-1,3,4-oxadiazole derivatives exhibited excellent predicted binding affinities. nih.gov The analysis of these derivatives provides a valuable reference for the potential efficacy of the core benzofuran scaffold.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Benzofuran-1,3,4-oxadiazole derivative (BF3)M. tuberculosis Pks13-14.23 nih.gov
Benzofuran-1,3,4-oxadiazole derivative (BF4)M. tuberculosis Pks13-14.82 nih.gov
Benzofuran-1,3,4-oxadiazole derivative (BF8)M. tuberculosis Pks13-14.11 nih.gov
TAM-16 (Standard Inhibitor)M. tuberculosis Pks13-14.61 nih.gov

The data show that benzofuran-based scaffolds can achieve binding affinities comparable to or even exceeding that of known standard inhibitors, underscoring their potential as lead structures in drug design. nih.gov While these specific values are for more complex derivatives, they indicate the favorable contribution of the core benzofuran structure to target binding.

Cheminformatics and Machine Learning in Drug Discovery

Cheminformatics and machine learning have become indispensable tools for accelerating drug discovery by analyzing vast chemical and biological datasets. nih.govnih.gov These computational approaches enable the prediction of compound properties, the identification of structure-activity relationships, and the design of novel molecules with optimized characteristics. nuvisan.com

For a scaffold like benzofuran, these techniques can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): Machine learning algorithms can build QSAR models that correlate structural features of a series of benzofuran derivatives with their measured biological activity. researchgate.net These models can then predict the activity of unsynthesized compounds like this compound, helping to prioritize which molecules to synthesize and test. nuvisan.com

Predictive Modeling: Machine learning models are widely used to predict various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nuvisan.com This allows for the early-stage virtual screening of compounds to filter out those with undesirable profiles, reducing the time and cost of development.

De Novo Design: Generative chemistry models can design entirely new molecules with desired properties. nuvisan.com By learning from existing benzofuran derivatives with known activities, these models could suggest novel modifications to the this compound structure to enhance its potency or selectivity for a specific target.

While specific machine learning studies centered on this compound are not prominent in the surveyed literature, the principles are broadly applicable. The fusion of large-scale chemical data with advanced machine learning algorithms provides a powerful data-driven strategy to guide the optimization of benzofuran-based lead compounds. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. researchgate.netjetir.org These theoretical calculations provide valuable support for experimental data by helping to confirm molecular structures and assign spectral signals. The process typically involves optimizing the molecule's geometry and then calculating vibrational frequencies (for IR spectra) and nuclear magnetic shieldings (for NMR spectra). researchgate.netq-chem.com

Studies on various benzofuran derivatives consistently show a high degree of correlation between theoretically calculated spectra and experimentally measured ones. jetir.orgrsc.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational wavenumbers corresponding to specific functional groups. For example, in a study on 7-methoxy-benzofuran-2-carboxylic acid, the calculated harmonic wavenumbers were in excellent agreement with the experimental FT-IR values. researchgate.net For this compound, DFT could accurately predict the characteristic stretching frequency of the nitrile (-C≡N) group, which is a key feature in its IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations on benzofuran derivatives have successfully reproduced experimental chemical shifts with high accuracy, aiding in the unambiguous assignment of protons and carbons in the aromatic system. rsc.orgsemanticscholar.org Such calculations for this compound would provide a theoretical spectrum to compare against experimental findings, confirming the substitution pattern and electronic environment of each atom.

The table below illustrates the typical correlation between experimental and theoretical data for a related benzofuran derivative, highlighting the predictive power of these computational methods.

Comparison of Experimental and Theoretical 1H NMR Chemical Shifts (δ, ppm) for 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine
Proton AssignmentExperimental 1H NMR (ppm)Calculated 1H NMR (ppm)Reference
H-2furan7.947.91 semanticscholar.org
H-3furan7.187.12 semanticscholar.org
CH32.372.31 semanticscholar.org
OCH33.883.81 semanticscholar.org
H-7benzofuran6.946.91 semanticscholar.org
H-4pyridine (B92270)8.808.72 semanticscholar.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Benzofuran-4-carbonitrile (C₉H₅NO), both ¹H and ¹³C NMR are critical.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the five protons on the aromatic system. The protons on the furan (B31954) ring (H2 and H3) and the benzene (B151609) ring (H5, H6, and H7) would appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton. For instance, the protons on the benzene ring would exhibit coupling patterns (e.g., doublets, triplets) characteristic of their ortho, meta, and para relationships.

¹³C NMR: The carbon NMR spectrum would reveal nine distinct signals, one for each carbon atom in the molecule. The carbon of the nitrile group (-C≡N) would appear in a characteristic downfield region (around δ 115-120 ppm). The eight carbons of the benzofuran (B130515) scaffold would also have unique chemical shifts, with the oxygen-bearing carbons (C2 and C7a) resonating at significantly different fields compared to the other carbons. For example, data from the related compound 4-benzofuran-carboxylic acid methyl ester shows carbon signals at δ 107.7, 115.8, 122.7, 123.5, 125.3, 127.8, 146.4, and 155.1 ppm, which can serve as a reference for expected peak locations. ontosight.ai

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2145-150
C3105-110
C3a127-130
C4108-112
C5128-132
C6124-128
C7112-116
C7a154-158
CN117-120

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₉H₅NO. The technique would yield a precise mass measurement, for example, an expected [M+H]⁺ ion at m/z 144.0444 in positive-ion mode, which corresponds to the calculated exact mass. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, showing characteristic losses of fragments like HCN or CO, which are indicative of the benzofuran and nitrile moieties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the nitrile group (C≡N). This peak is typically observed in the range of 2220-2260 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations from the aromatic framework (in the 1450-1600 cm⁻¹ region), and C-O-C stretching from the furan ether linkage (around 1000-1200 cm⁻¹).

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100-3000Medium
Nitrile C≡NStretch2260-2220Strong
Aromatic C=CStretch1600-1450Medium
C-O-C EtherAsymmetric Stretch1250-1050Strong
Aromatic C-HOut-of-plane bend900-675Strong

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography would offer the ultimate proof of its structure. This technique provides a three-dimensional map of electron density, from which the precise coordinates of each atom in the crystal lattice can be determined. The analysis would confirm the planarity of the benzofuran ring system and provide exact bond lengths and angles for all atoms in the molecule. While no crystal structure for the parent this compound is available in the searched literature, studies on more complex derivatives, such as 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile, demonstrate the utility of this method for confirming the core benzofuran structure and the connectivity of its substituents. nih.gov The resulting crystal structure would definitively validate the assignments made by other spectroscopic methods.

Applications in Materials Science

Organic Semiconductors and Optoelectronic Devices

The benzofuran (B130515) core is a key component in the design of novel organic semiconductor materials. alfa-chemistry.com Derivatives of benzofuran are recognized for their excellent charge transport capabilities, good solubility, and thermal stability, which are crucial for the fabrication of efficient and durable organic electronic devices. alfa-chemistry.comnih.gov These properties make them promising candidates for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). alfa-chemistry.com

The introduction of the electron-withdrawing nitrile group in benzofuran-4-carbonitrile is a critical design feature. This functional group significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification is a common strategy for developing n-type or ambipolar semiconductor materials, which are essential for constructing complex organic electronic circuits like complementary logic gates. The stability and light-emitting properties of benzofuran derivatives are indicative of their potential for excellent carrier transport in such devices. alfa-chemistry.com Furthermore, materials based on furan (B31954) and its derivatives have shown promise in the development of organic photovoltaics (OSCs), suggesting a potential application for appropriately functionalized this compound in next-generation solar energy technologies. nih.govtdl.orgsemanticscholar.org

Table 1: Properties of Benzofuran Derivatives for Organic Electronics
PropertySignificance in Organic ElectronicsInfluence of this compound Structure
High Charge Carrier MobilityEnsures efficient transport of electrons and holes, leading to faster and more efficient devices.The rigid, planar structure of the benzofuran core facilitates intermolecular π-π stacking, which is crucial for charge transport.
Tunable HOMO/LUMO Energy LevelsAllows for matching with electrode materials and other organic layers for efficient charge injection and transport.The electron-withdrawing nitrile group lowers the HOMO and LUMO levels, making it a candidate for n-type or ambipolar materials.
Good Thermal StabilityEnsures device longevity and stable performance at elevated operating temperatures.The fused aromatic ring system of benzofuran imparts inherent thermal robustness. alfa-chemistry.com
High Photoluminescence Quantum YieldEssential for the emissive layer in OLEDs to achieve high brightness and efficiency.Benzofuran derivatives are known for their blue-light emitting properties and high quantum yields. nih.gov

Advanced Polymers and Dyes

The benzofuran moiety serves as a valuable building block in polymer chemistry. Its derivatives have been incorporated into the synthesis of various high-performance polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. The inclusion of the benzofuran unit can enhance the thermal stability, rigidity, and optical properties of the resulting polymers. This compound, with its reactive potential, can be utilized as a monomer or a co-monomer to create novel polymers with tailored electronic and photophysical characteristics.

In the realm of synthetic dyes, benzofuran-based compounds are known for their tunable optical properties. unina.it They can be chemically modified to absorb and emit light across different regions of the electromagnetic spectrum. The strong dipole moment introduced by the nitrile group in this compound can lead to significant changes in the molecule's absorption and emission spectra. This makes it an interesting scaffold for the development of new colorants and functional dyes for applications such as in dye-sensitized solar cells and for coloring various materials.

Fluorescent Probes and Sensors

Benzofuran derivatives are widely recognized for their fluorescent properties, including high quantum yields, which makes them excellent candidates for the development of fluorescent probes and sensors. nih.govresearchgate.net These probes are designed to detect specific analytes, such as metal ions or biologically relevant molecules, through a measurable change in their fluorescence intensity or wavelength upon interaction. researchgate.net

The utility of benzofuran derivatives as fluorescent probes stems from the ability to modify their structure to optimize optical properties. nih.gov The nitrile group in this compound can play a crucial role in this context. Its electron-withdrawing nature can enhance the sensitivity of the benzofuran core to its local environment, a phenomenon known as solvatochromism. nih.gov This property is highly desirable for creating sensors that can report on the polarity of their surroundings. Furthermore, the nitrile group can act as a binding site or modulate the electronic properties of a nearby receptor site, enabling the design of highly selective and sensitive fluorescent chemosensors for detecting specific metal ions or other analytes. researchgate.net

Table 2: Research on Benzofuran-Based Fluorescent Probes
Benzofuran DerivativeTarget AnalyteSensing MechanismKey Findings
bis(7-methoxybenzofuran-2-il)ketoxime (BFK)Fe(III) ionsFluorescence quenchingThe probe showed a selective response to Fe(III) ions through a decrease in fluorescence intensity. researchgate.net
Benzofuran-naphthyridine derivativesSolvent polaritySolvatochromismCharacterized by high fluorescence quantum yield and solvatochromic properties, making them suitable for polarity sensing. nih.gov
General Benzofuran DerivativesProtein conjugationFluorescent labelingCan be utilized as fluorescent markers in single-photon studies for applications like medical imaging. nih.gov

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies for Complex Architectures

The future of Benzofuran-4-carbonitrile chemistry lies in the development of sophisticated synthetic strategies to build complex molecular architectures. While classical methods for benzofuran (B130515) synthesis exist, such as the Perkin synthesis, modern approaches offer greater efficiency and control. jocpr.com Future research will likely focus on leveraging the C4-carbonitrile group as a key functional handle for diversification.

Transition-metal-catalyzed reactions, including palladium, rhodium, and copper-catalyzed cross-couplings and cyclizations, present a fertile ground for innovation. acs.orgresearchgate.net For instance, rhodium-catalyzed vinylene transfer has been shown to be effective for the synthesis of C4-substituted benzofurans, a class of compounds that has been traditionally difficult to access. acs.orgresearchgate.netacs.org Adapting such methods to substrates that already contain the 4-carbonitrile moiety or introducing it post-cyclization will be a key area of exploration. The development of one-pot syntheses for 2-aryl-3-cyanobenzofurans demonstrates a move towards more efficient and atom-economical processes. nih.govacs.org

Furthermore, the C-H functionalization of the benzofuran core offers a direct route to introduce complexity. researchgate.net Research into regioselective C-H activation at positions other than the highly reactive C2 and C3 will be crucial for creating novel derivatives of this compound. Multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials, will also play a pivotal role in generating libraries of this compound derivatives for screening purposes.

Exploration of New Biological Targets and Mechanisms

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. acs.orgfrontiersin.orgresearchgate.net Derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. frontiersin.orgontosight.ainih.gov For this compound, the nitrile group offers a unique electronic signature and hydrogen bonding capability that can be exploited for targeting specific biological macromolecules.

Future research will involve designing and synthesizing derivatives of this compound to probe novel biological targets. For instance, benzofuran derivatives have been identified as inhibitors of enzymes like mTOR, butyrylcholinesterase (BuChE), and those involved in bacterial virulence, such as DsbA. frontiersin.orgnih.gov The nitrile functionality can be retained to interact with active sites or can be chemically transformed into other groups like amines or carboxylic acids to alter binding affinities and explore new interactions.

A significant area of future investigation is in the field of neurodegenerative diseases, particularly Alzheimer's disease. Benzofuran scaffolds are known to inhibit the formation of amyloid-beta (Aβ) fibrils and act on cholinesterases. frontiersin.org The unique substitution pattern of this compound could lead to derivatives with enhanced or novel mechanisms of action against these and other related targets. Similarly, in oncology, the scaffold can be used to design inhibitors for pathways crucial for cancer cell proliferation and survival, such as the urokinase-type plasminogen activator (uPA) system or the hypoxia-inducible factor (HIF-1) pathway. nih.gov

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis is poised to accelerate the discovery and development of new this compound applications. pcbiochemres.com Density Functional Theory (DFT) calculations are becoming indispensable for understanding the electronic structure, reactivity, and thermodynamic properties of molecules. pcbiochemres.comnih.govsemanticscholar.orgrsc.org Such studies can predict the most likely sites for chemical reactions on the this compound scaffold, guiding the design of synthetic routes and explaining observed regioselectivity. acs.orgnih.gov

Molecular docking simulations are another powerful tool, enabling the virtual screening of large libraries of this compound derivatives against various biological targets. rsc.org This in silico approach helps to prioritize compounds for synthesis and biological testing, saving time and resources. For example, docking studies can predict how the nitrile group and other substituents on the benzofuran ring interact with amino acid residues in an enzyme's active site, providing a rational basis for designing more potent and selective inhibitors. rsc.org

The integration of these computational methods with experimental validation creates a powerful research cycle. Theoretical predictions about reaction mechanisms or binding affinities can be tested in the lab, and the experimental results can, in turn, be used to refine the computational models. This iterative process is crucial for developing a deep understanding of the structure-activity relationships (SAR) that govern the properties of this compound derivatives.

Design of Multi-Targeted Therapeutics

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.gov This has led to the rise of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.govfrontiersin.org The benzofuran scaffold is an ideal starting point for designing such therapeutics due to its inherent ability to interact with a diverse range of proteins. frontiersin.org

This compound can serve as a core framework for the construction of MTDLs. By strategically adding other pharmacophoric groups to the benzofuran ring, it is possible to create hybrid molecules that can, for example, simultaneously inhibit acetylcholinesterase (AChE) and Aβ aggregation in the context of Alzheimer's disease. nih.gov The nitrile group at the C4 position can be used as a synthetic handle to attach linkers or other active moieties, or it can itself contribute to binding at one of the targets.

The design of such molecules requires a deep understanding of the pharmacophores for each target and the optimal way to link them without compromising their activity. Computational tools will be vital in designing these complex molecules, predicting their ability to bind to multiple targets, and forecasting their pharmacokinetic properties.

Investigation of Sustainable and Eco-Friendly Synthesis Methods

In line with the growing emphasis on green chemistry, a key future direction will be the development of sustainable and environmentally benign methods for the synthesis of this compound and its derivatives. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and energy-intensive conditions.

Future research will focus on alternatives such as:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. thieme-connect.com

Metal-free catalysis: Avoiding heavy metal catalysts reduces environmental contamination and simplifies product purification. A metal-free strategy for constructing 2-(alkylamino)-3-cyanobenzofurans has already been developed from a biomass-derived starting material. thieme-connect.comthieme-connect.com

Electrochemical synthesis: Using electricity to drive chemical reactions can eliminate the need for chemical oxidants or reductants, often proceeding under mild conditions in aqueous solutions.

Use of green solvents: Replacing volatile organic compounds with more sustainable alternatives like water or deep eutectic solvents (DES) is a major goal.

These green approaches not only minimize the environmental footprint of chemical synthesis but can also lead to more efficient and cost-effective production processes for this compound-based compounds.

Expansion into New Material Science Applications

The applications of benzofuran derivatives extend beyond biology into the realm of material science, particularly in the field of organic electronics. researchgate.net The fused aromatic ring system of benzofuran provides a rigid, planar structure with favorable electronic properties for use in organic semiconductors. google.comnih.gov

This compound, with its electron-withdrawing nitrile group, is a particularly interesting candidate for the development of new organic materials. The nitrile group can significantly influence the molecule's electronic properties, such as its HOMO and LUMO energy levels, which are critical for performance in devices like organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). biointerfaceresearch.com

Future research will involve synthesizing polymers and small molecules incorporating the this compound unit and evaluating their performance as semiconductor materials. The goal is to tune the optoelectronic properties by modifying the structure of the benzofuran core and by adding other functional groups. The bright blue photoluminescence observed in some 2-aryl-3-cyanobenzofurans suggests potential applications in organic light-emitting diodes (OLEDs). acs.org Exploring how the C4-cyano group modifies these photophysical properties will be a fascinating area of investigation.

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name 1-benzofuran-4-carbonitrile americanelements.com
CAS Number 95333-17-8 americanelements.comsigmaaldrich.com
Molecular Weight 143.14 g/mol sigmaaldrich.com
Molecular Formula C₉H₅NO sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key VCQONKRSTAUGEP-UHFFFAOYSA-N americanelements.comsigmaaldrich.com

Q & A

Q. What are the standard spectroscopic techniques for characterizing Benzofuran-4-carbonitrile, and how should data be interpreted?

this compound (CAS 95333-17-8, C₉H₅NO) is typically characterized using:

  • IR spectroscopy : Identifies nitrile (C≡N) stretches (~2200 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹).
  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.0–8.5 ppm, while nitrile carbons resonate at ~115–120 ppm in ¹³C NMR.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (143.14 g/mol) with <2 ppm error . Methodological Note: Always compare calculated vs. experimental elemental analysis (C, H, N) to validate purity .

Q. What synthetic routes are reported for this compound, and what are their yields?

Two primary methods are documented:

  • Cyclization of Precursors : Substituted benzofurans are synthesized via acid-catalyzed cyclization of propargyl ethers, yielding ~60–75% .
  • Nitrile Introduction : Direct cyanation at the 4-position using CuCN or Pd-catalyzed cross-coupling, achieving 50–85% yields depending on substituents . Example: A Pd-mediated Suzuki-Miyaura coupling with boronic acids (e.g., 4-benzyloxyphenylboronic acid pinacol ester) enables functionalization .

Q. How can researchers verify the purity of this compound?

  • Melting Point Analysis : Compare experimental mp with literature values (no direct mp reported; related benzofuran derivatives range 37–219°C ).
  • Chromatography : Use HPLC with UV detection (λ ~250 nm for aromatic systems) to assess purity >97% .
  • Elemental Analysis : Ensure C/H/N percentages align with theoretical values (C: 75.52%, H: 3.52%, N: 9.79%) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites (e.g., nitrile group vs. aromatic ring).
  • In Silico Studies : PubChem data (InChI Key: OERDLVHEXSLBFD-UHFFFAOYSA-N) provides baseline electronic properties for docking or QSAR models . Case Study: DFT analysis of benzofuran derivatives shows nitrile groups reduce electron density at the 4-position, favoring nucleophilic attacks .

Q. How should contradictions in reported physical properties (e.g., melting points) be resolved?

  • Source Evaluation : Cross-reference peer-reviewed studies (e.g., IR/NMR data in ) over vendor catalogs (e.g., ).
  • Reproducibility Tests : Synthesize the compound using documented protocols and compare results .
  • Contextual Factors : Note solvent purity, crystallization conditions, and instrumentation calibration affecting mp .

Q. What strategies optimize this compound’s stability during long-term storage?

  • Storage Conditions : Keep at 0–6°C in amber vials to prevent photodegradation .
  • Stabilizers : Add radical inhibitors (e.g., BHT) if decomposition via nitrile hydrolysis is observed .

Q. How does the nitrile group influence benzofuran’s biological activity in antimicrobial studies?

  • Structure-Activity Relationship (SAR) : Nitriles enhance electrophilicity, improving binding to microbial enzymes (e.g., cytochrome P450).
  • In Vitro Testing : Compare MIC values against analogues without nitrile groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.